Product packaging for 2,3-Diethyl-5,6-dimethylpyrazine(Cat. No.:CAS No. 34514-53-9)

2,3-Diethyl-5,6-dimethylpyrazine

Cat. No.: B14156235
CAS No.: 34514-53-9
M. Wt: 164.25 g/mol
InChI Key: YAGSHZPMYHTMPZ-UHFFFAOYSA-N
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Description

2,3-Diethyl-5,6-dimethylpyrazine (CAS 34514-53-9) is an alkylated pyrazine with the molecular formula C 10 H 16 N 2 and a molecular weight of 164.25 g/mol . This compound is a significant flavor and odorant constituent found naturally in a variety of thermally processed foods. It is identified as a key aroma compound in roasted coffee, contributing to the characteristic roasted, nutty, and earthy notes highly valued in food science . Its profound impact on aroma is due to an exceptionally low odor threshold, making it a potent odorant even at trace concentrations . In scientific research, this compound is primarily utilized in gas chromatography-mass spectrometry (GC-MS) for flavor profiling and quality control of food products such as chocolate, cocoa, coffee, and fried shallot oil . Studies also explore its antimicrobial properties, with research indicating activity against various bacteria and fungi, positioning it as a subject of interest for managing microbial contamination . Furthermore, its role in environmental science has been investigated, as specialized microorganisms like Mycobacterium sp. strain DM-11 can degrade this compound, suggesting potential applications in the bioremediation of industrial waste gases from food processing plants . Alkylpyrazines like this one are generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as food flavoring additives . A toxicological safety assessment of a structurally similar compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, supports that its use as a flavoring ingredient is safe at current levels of intake . This product is intended for laboratory and research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B14156235 2,3-Diethyl-5,6-dimethylpyrazine CAS No. 34514-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34514-53-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,3-diethyl-5,6-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3

InChI Key

YAGSHZPMYHTMPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N=C1CC)C)C

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of 2,3 Diethyl 5,6 Dimethylpyrazine

Chemical Synthesis Methodologies

The synthesis of 2,3-diethyl-5,6-dimethylpyrazine is achieved through several key chemical approaches, including classical condensation reactions to form the heterocyclic ring and various transformation routes to modify precursors or existing pyrazine (B50134) structures.

Condensation Reactions for Pyrazine Ring Formation

The foundational method for constructing the pyrazine ring involves the condensation of two key molecular fragments. This approach builds the heterocyclic system by forming new carbon-nitrogen bonds.

A primary and well-established route to substituted pyrazines is the condensation reaction between an α-diketone (a molecule with two adjacent carbonyl groups) and a 1,2-diamine. slideshare.net For the specific synthesis of this compound, this would involve the reaction of 3,4-hexanedione (B1216349) with 2,3-diaminobutane.

The reaction proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the aromatic pyrazine ring. slideshare.net The oxidation step can often be carried out in the presence of air or by using specific oxidizing agents like copper(II) oxide or manganese oxide. slideshare.net A general representation of this synthesis is detailed below.

Table 1: Precursors for α-Diketone and Diamine Condensation

Target Compound Required α-Diketone Required 1,2-Diamine

This method is highly effective for producing symmetrically substituted pyrazines. slideshare.net For instance, the synthesis of 2,3-dimethylpyrazine (B1216465) is achieved by reacting dimethyl diketone (biacetyl) with ethylenediamine. nih.gov The reaction is typically performed in a solvent like ethanol, and refluxing the mixture drives the condensation and cyclization. nih.gov

The formation of pyrazines can also be achieved through the self-condensation of α-aminocarbonyl compounds. doi.org In this pathway, two molecules of an α-aminoketone react with each other to form a dihydropyrazine intermediate, which is then oxidized to the final pyrazine product. slideshare.netyoutube.com

This mechanism is central to the formation of pyrazines in many natural and food systems, such as during the Maillard reaction. For example, the amino acid L-threonine can serve as a precursor, breaking down to form α-aminocarbonyl intermediates that then react to form various alkylpyrazines. doi.org Studies on Bacillus subtilis have shown that 2-ethyl-3,5-dimethylpyrazine (B18607) and its isomer are biosynthesized from intermediates derived from L-threonine and D-glucose, specifically aminoacetone and 2,3-pentanedione (B165514). youtube.com The self-condensation of aminoacetone is a known route to 2,5-dimethylpyrazine (B89654). rsc.org

To synthesize this compound via this route, a mixture of appropriate α-aminoketone precursors would be required: one that can provide an aminoketone with an ethyl group and another with a methyl group adjacent to the carbonyl. The condensation of these different precursors would lead to the asymmetrically substituted pyrazine.

Table 2: Illustrative Precursors in Pyrazine Formation

Pyrazine Product Precursors Context
2,5-Dimethylpyrazine Aminoacetone Self-condensation. rsc.orgacs.org
2-Ethyl-3,5-dimethylpyrazine L-Threonine, D-Glucose Biosynthesis via aminoacetone and 2,3-pentanedione intermediates. youtube.com

Oxidative and Reductive Transformation Routes

Beyond direct ring synthesis, pyrazines can be formed by modifying related heterocyclic structures. These methods involve either creating the aromatic system from a partially saturated ring or adding substituents to an existing pyrazine core.

The conversion of a dihydropyrazine to a pyrazine is a critical oxidation step in many synthetic pathways. slideshare.net Dihydropyrazines are the direct products of the condensation between 1,2-diamines and α-dicarbonyls, or the self-condensation of α-aminoketones. slideshare.netacs.org These non-aromatic intermediates are typically unstable and readily oxidize to the more stable aromatic pyrazine system.

The synthesis of 2,5-dihydro-3,6-dimethylpyrazine (B1249496) from the self-condensation of α-aminoacetone has been demonstrated, highlighting the role of the dihydropyrazine as a key intermediate that can be isolated or converted in situ. acs.org The final aromatization can be achieved through air oxidation or by using chemical oxidants. youtube.com Therefore, a viable pathway to this compound is the controlled oxidation of its corresponding precursor, 2,3-diethyl-5,6-dimethyl-dihydropyrazine.

Introducing alkyl groups onto a pre-formed pyrazine ring represents a more advanced synthetic strategy. This can be achieved through modern catalytic methods, such as transition metal-catalyzed cross-coupling reactions or direct C-H functionalization. rsc.org These methods avoid the need to construct the ring from scratch with the desired substituents already in place.

While direct C-H activation to add ethyl and methyl groups to specific positions on an unsubstituted pyrazine ring in a single process is complex, it is theoretically possible through sequential reactions. rsc.orgnih.gov This approach involves the selective activation of a specific C-H bond on the pyrazine ring by a metal catalyst (like palladium), allowing for the coupling of an alkyl group. rsc.org

A more common approach for functionalization involves using a pre-functionalized pyrazine, such as a chloropyrazine. rsc.org The halogen atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the stepwise introduction of alkyl or aryl groups. rsc.org For example, one could start with a dichlorodimethylpyrazine and sequentially couple ethyl groups to form the target molecule. Aldehydes and ketones have also been used to alkylate the pyrazine ring in the presence of an alkali metal in liquid ammonia. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,3-Dimethylpyrazine
2,5-Dimethylpyrazine
2-Ethyl-3,5-dimethylpyrazine
3,4-Hexanedione
2,3-Diaminobutane
Dihydropyrazine
Copper(II) oxide
Manganese oxide
Dimethyl diketone (Biacetyl)
Ethylenediamine
α-Aminocarbonyl
α-Aminoketone
Aminoacetone
L-Threonine
D-Glucose
2,3-Pentanedione
Serine
2,5-Dihydro-3,6-dimethylpyrazine
2,3-Diethyl-5,6-dimethyl-dihydropyrazine
Pyrazine
Palladium
Chloropyrazine

Contemporary Synthetic Advancements

While specific contemporary synthetic routes for this compound are not extensively detailed in the provided results, general methods for synthesizing substituted pyrazines often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, the synthesis of 2,3-dimethylpyrazine can be achieved by reacting quadrol (1,2,3,4-tetra(2-hydroxypropyl)ethylenediamine) with dimethyl diketone in ethanol, followed by treatment with potassium hydroxide (B78521) and a metal oxide catalyst. This mixture is refluxed, and the product is isolated through extraction and distillation. Industrial production of 2,3-dimethylpyrazine has also utilized the vapor-phase reaction of 2,3-butanediol (B46004) at high temperatures (300-500°C).

Biosynthetic and Biologically Mediated Formation

The natural occurrence of this compound is largely attributed to two primary biological processes: the Maillard reaction and microbial fermentation.

The Maillard reaction, a non-enzymatic browning reaction, is a key pathway for the formation of a vast array of flavor compounds, including alkylpyrazines. This complex cascade of reactions occurs between amino acids and reducing sugars at elevated temperatures.

The specific amino acids and sugars present in a system significantly influence the types and quantities of pyrazines formed. nih.govdatapdf.com For instance, L-threonine has been identified as a precursor for the formation of 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine. datapdf.com The reaction of glucose and fructose (B13574) with amino acids like alanine (B10760859) and glycine (B1666218) has been shown to produce various alkylpyrazines. datapdf.com Studies on model systems have demonstrated that different amino acids lead to distinct pyrazine profiles. datapdf.com For example, the interaction of dipeptides containing lysine (B10760008) with glucose can generate a variety of pyrazines, with the specific pyrazines formed being dependent on the amino acid sequence of the dipeptide. nih.gov

Table 1: Pyrazine Formation in Maillard Reaction Models

PrecursorsMajor Pyrazines FormedReference
Lysine-containing dipeptides and glucose2,5(6)-Dimethylpyrazine, 2,3,5-trimethylpyrazine nih.gov
Fructose and various amino acidsVaried alkylpyrazines datapdf.com

A critical step within the Maillard reaction leading to pyrazine formation is the Strecker degradation. nih.govreading.ac.uk This process involves the interaction of an α-dicarbonyl compound (derived from sugar degradation) with an amino acid. nih.gov The reaction results in the formation of a Strecker aldehyde and an α-aminoketone. nih.gov These α-aminoketone intermediates are highly reactive and are considered crucial for the subsequent formation of pyrazines. datapdf.com Two α-aminoketone molecules can condense to form a dihydropyrazine intermediate, which is then oxidized to the corresponding stable pyrazine. nih.govdatapdf.com

Certain microorganisms are capable of producing alkylpyrazines through fermentation. thegoodscentscompany.com This biosynthetic route is considered an environmentally friendly alternative to chemical synthesis. mdpi.com

Enzymes play a pivotal role in the microbial synthesis of pyrazines. One key enzyme is L-threonine-3-dehydrogenase (TDH). mdpi.comnih.gov This enzyme catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. nih.govnih.gov This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone. nih.govnih.gov Aminoacetone can then undergo non-enzymatic reactions, including cyclization and oxidation, to form pyrazines like 2,5-dimethylpyrazine. nih.gov Inactivation of enzymes that compete for the intermediate L-2-amino-acetoacetate, such as 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), has been shown to improve the production of 2,5-dimethylpyrazine. nih.govnih.gov While the direct enzymatic synthesis of this compound is not explicitly detailed, the principles of enzymatic catalysis in alkylpyrazine formation from amino acid precursors are well-established.

Microbial Biosynthesis via Fermentation Processes

Metabolic Engineering Approaches for Enhanced Production

There is no available scientific literature detailing the use of metabolic engineering to enhance the production of this compound.

Efforts in microbial engineering have been successfully applied to other pyrazines. For instance, the production of 2,5-dimethylpyrazine (2,5-DMP) has been enhanced in Escherichia coli and Bacillus subtilis through various strategies. asm.orgnih.gov These include the overexpression of key enzymes like L-threonine dehydrogenase and the knockout of competing pathways to increase the availability of precursors. asm.orgnih.gov Similarly, Corynebacterium glutamicum has been engineered for high-titer production of 2,3,5,6-tetramethylpyrazine (TMP) by overexpressing genes such as acetolactate synthase. nih.govnih.govescholarship.org However, analogous research for this compound has not been published.

Precursors in Microbial Systems

Specific microbial precursors for the biosynthesis of this compound have not been identified.

The biosynthesis of other alkylpyrazines is better understood. L-threonine is a well-established precursor for 2,5-dimethylpyrazine , which is enzymatically converted to the intermediate aminoacetone . asm.orgnih.gov Two molecules of aminoacetone can then condense to form the pyrazine ring. For tetramethylpyrazine, acetoin is the key precursor, with two molecules condensing to form the final product. nih.govnih.govescholarship.org The formation of ethyl-substituted pyrazines, such as the isomer 2-ethyl-3,5(or 6)-dimethylpyrazine , is known to occur through fermentation, suggesting the involvement of specific precursors that can provide the ethyl groups, but these have not been explicitly detailed for this compound. thegoodscentscompany.com

Chemical Reactivity and Derivatization of Pyrazine Derivatives

Fundamental Reactivity of the Pyrazine (B50134) Core

The reactivity of pyrazine is fundamentally dictated by the presence of two electronegative nitrogen atoms at the 1 and 4 positions of the six-membered aromatic ring.

Electrophilic Substitution Patterns

The pyrazine ring is notably resistant to electrophilic aromatic substitution. thieme-connect.describd.com This is a direct consequence of the two nitrogen atoms, which are highly electron-withdrawing and significantly reduce the electron density of the ring carbons. This electron deficiency deactivates the ring towards attack by electrophiles. thieme-connect.de Furthermore, under the acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the basic nitrogen atoms become protonated, leading to the formation of a cationic pyrazinium species. thieme-connect.deyoutube.com This positive charge further deactivates the ring, making electrophilic attack exceedingly difficult. thieme-connect.destackexchange.com

Successful electrophilic substitutions on the pyrazine ring generally require the presence of strong electron-donating (activating) groups on the carbon atoms or conversion of the pyrazine to its N-oxide. thieme-connect.deyoutube.com In the case of 2,3-diethyl-5,6-dimethylpyrazine, the ring is fully substituted with four alkyl groups (two ethyl, two methyl). These alkyl groups are weakly electron-donating and would slightly counteract the deactivating effect of the nitrogen atoms. However, this activation is generally insufficient to overcome the inherent resistance of the ring to electrophilic attack under standard conditions. Moreover, with all carbon positions occupied, any substitution reaction would have to occur on the alkyl side chains.

Nucleophilic Substitution Reactions

Conversely, the electron-deficient nature of the pyrazine core makes it susceptible to nucleophilic substitution reactions. thieme-connect.dersc.org This reactivity is especially pronounced when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de Halopyrazines are known to be more reactive towards nucleophiles than corresponding halopyridines. thieme-connect.de The reaction typically proceeds through an addition-elimination mechanism.

For this compound, direct nucleophilic substitution on the ring is not feasible as there are no leaving groups attached to the carbon atoms. However, if a derivative, such as a chloro-2,3-diethyl-5,6-dimethylpyrazine, were synthesized, it would be expected to react with various nucleophiles. The presence of the four electron-donating alkyl groups would decrease the ring's electrophilicity compared to an unsubstituted halopyrazine, likely requiring more forcing conditions for the nucleophilic substitution to occur. thieme-connect.de

Aromaticity and Electron Density Considerations

Pyrazine is a heteroaromatic compound, fulfilling Hückel's rule with a cyclic, planar structure and 6 π-electrons. youtube.comum.edu.my However, its aromatic character is less pronounced than that of benzene. um.edu.my The electronegative nitrogen atoms withdraw electron density from the π-system, resulting in a π-deficient ring. mdpi.comtaylorfrancis.com This reduced aromaticity and electron density are central to its chemical behavior, explaining its resistance to electrophilic attack and susceptibility to nucleophilic attack. taylorfrancis.com Theoretical studies using Density Functional Theory (DFT) have quantified the electronic properties, showing a significant HOMO-LUMO gap. researchgate.net

Reactions Involving Alkyl and Other Substituents

Functionalization of pyrazines often involves reactions of the ring itself or transformations of substituents attached to it.

Functional Group Transformations on Pyrazine Ring (e.g., N-oxides reactions)

One of the most important transformations for pyrazines is N-oxidation. Alkylpyrazines can be oxidized to their corresponding N-oxides, and subsequently to di-N-oxides, typically using reagents like hydrogen peroxide or Oxone®. um.edu.myresearchgate.net For a symmetrically substituted compound like 2,3,5,6-tetramethylpyrazine, oxidation yields the mono-N-oxide and then the N,N'-dioxide. researchgate.net

It is expected that this compound would similarly react with oxidizing agents to form this compound-1-oxide and subsequently the 1,4-dioxide. These N-oxide derivatives are synthetically valuable. The N-oxide group is strongly activating and ortho-directing for electrophilic substitution on the pyrazine ring, a reaction that is otherwise unfeasible. thieme-connect.de They can also participate in various rearrangements and deoxygenation reactions, providing pathways to other functionalized pyrazines. researchgate.net

Coupling Reactions for Pyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgnih.gov Reactions such as the Suzuki, wikipedia.org Sonogashira, wikipedia.orgorganic-chemistry.org Stille, and Heck couplings are widely used to form new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically require a halogenated pyrazine as a substrate.

To apply this chemistry to this compound, a functional handle would first need to be introduced. This would most likely involve the halogenation of one of the alkyl side-chains (e.g., via radical bromination) to create a leaving group. Alternatively, direct halogenation of the ring, while difficult, can sometimes be achieved at high temperatures. thieme-connect.de

Once a halogenated derivative is obtained, coupling reactions can be employed. For instance, the Suzuki coupling of chloropyrazines with arylboronic acids is a well-established method. rsc.orgresearchgate.net However, the electron-donating alkyl groups on the pyrazine ring can deactivate it towards the initial oxidative addition step in the catalytic cycle, potentially requiring longer reaction times or more active catalyst systems. rsc.org This effect has been observed in the Suzuki coupling of 3-chloro-2,5-dimethylpyrazine, where the two methyl groups were noted to slow the reaction. rsc.org Therefore, coupling reactions on a hypothetical halo-derivative of this compound would likely face similar electronic deactivation.

Table 1: Examples of Suzuki Coupling Reactions on Substituted Pyrazines This table presents data for related compounds to illustrate typical reaction conditions.

Pyrazine Substrate Coupling Partner Catalyst Base Solvent Yield Reference
3-Chloro-2,5-dimethylpyrazine 2-Methoxynaphthylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 61% rsc.org
2,5-Dibromo-3,6-dimethylpyrazine 2-Methoxybenzeneboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 76% rsc.org
Chloropyrazine Phenylboronic acid [Pd(allyl)Cl]₂/dppf K₂CO₃ Toluene/H₂O 95% rsc.org

Intermediate Compound Formation and Reaction Mechanisms

The formation of polysubstituted pyrazines, such as this compound, is a complex process rooted in condensation reactions. While specific research detailing the precise formation mechanism of this exact compound is limited, the reaction pathways can be understood by examining established principles of pyrazine synthesis, primarily through the Maillard reaction and related chemical syntheses. These reactions characteristically involve the formation of key reactive intermediates that ultimately cyclize and oxidize to form the aromatic pyrazine ring.

The most well-documented pathways for pyrazine formation involve the reaction between an amino donor and a carbonyl source. In the context of food chemistry, this occurs during the Maillard reaction between amino acids and reducing sugars. nih.gov For targeted chemical synthesis, the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a common and efficient method.

A primary proposed mechanism for the formation of this compound involves the condensation of 3,4-diaminohexane with 2,3-butanedione (also known as diacetyl). This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the stable aromatic pyrazine.

Step 1: Nucleophilic Attack and Imine Formation The reaction initiates with the nucleophilic attack of one of the amino groups of 3,4-diaminohexane on one of the carbonyl carbons of 2,3-butanedione. This is followed by dehydration to form an imine intermediate. The same process then occurs intramolecularly, with the second amino group attacking the remaining carbonyl group.

Step 2: Dihydropyrazine Ring Formation This second nucleophilic attack and subsequent dehydration result in the formation of a cyclic dihydropyrazine ring. This intermediate, specifically 2,3-diethyl-5,6-dimethyl-2,3-dihydropyrazine, is a crucial, non-aromatic precursor to the final product. The formation of dihydropyrazines as key intermediates is a well-established feature of pyrazine synthesis. researchgate.net

Step 3: Oxidation to Aromatic Pyrazine The dihydropyrazine intermediate is unstable and readily undergoes oxidation to achieve the thermodynamically stable aromatic pyrazine ring system. This oxidation can occur via various oxidizing agents present in the reaction medium or simply by exposure to atmospheric oxygen. This final step yields this compound.

This condensation mechanism is analogous to the biosynthesis of other complex pyrazines. For instance, research on Bacillus subtilis has shown that 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine are formed from the intermediates aminoacetone and 2,3-pentanedione (B165514), which are derived from L-threonine and D-glucose. researchgate.net This highlights the modular nature of pyrazine formation, where different α-aminoketones and dicarbonyls combine to produce a wide variety of substituted pyrazines.

The table below summarizes the key reactants and intermediates involved in the proposed primary synthesis pathway.

Compound Type Compound Name Role in Reaction
1,2-Diamine3,4-DiaminohexaneProvides the N-C-C-N backbone and the two ethyl substituents.
1,2-Dicarbonyl2,3-Butanedione (Diacetyl)Provides the C-C backbone and the two methyl substituents.
Intermediate2,3-Diethyl-5,6-dimethyl-2,3-dihydropyrazineThe direct cyclic precursor to the final product.
Final ProductThis compoundThe stable aromatic product formed after oxidation.

Another general pathway for pyrazine formation is the self-condensation of α-aminoketones. For example, two molecules of aminoacetone are known to condense to form 2,5-dimethyl-3,6-dihydropyrazine, an intermediate in the synthesis of 3-ethyl-2,5-dimethylpyrazine. nih.gov While a direct self-condensation to form this compound is less straightforward due to the specific substitution pattern, a mixed condensation of different α-aminoketones derived from amino acid precursors like L-isoleucine and L-valine within a Maillard reaction environment could potentially lead to this compound.

Advanced Spectroscopic and Analytical Characterization of 2,3 Diethyl 5,6 Dimethylpyrazine

Chromatographic and Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds like 2,3-diethyl-5,6-dimethylpyrazine. These hyphenated techniques provide the necessary separation and identification capabilities for complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is the most widely employed analytical technique for the characterization of alkylpyrazines. nih.govresearchgate.net In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum serves as a chemical fingerprint.

However, the identification of specific alkylpyrazine isomers, including this compound, can be challenging. Many positional isomers of alkylpyrazines exhibit very similar mass spectra, which makes unambiguous identification by spectral interpretation or standard database searches practically unfeasible. nih.govresearchgate.net This similarity often leads to misidentifications in the literature. nih.govresearchgate.net Therefore, while GC-MS is essential for detecting the presence of pyrazines and determining their fragmentation patterns, it must often be supplemented with other data for confident isomer-specific identification.

Typical GC-MS Parameters for Pyrazine (B50134) Analysis:

Column: A variety of columns can be used, with polar columns like SUPELCOWAX™ 10 or non-polar columns such as DB-1 or ZB-5MS being common choices depending on the specific separation needs. nih.govsigmaaldrich.com

Injector Temperature: Typically set around 250-270 °C to ensure complete vaporization. researchgate.netsigmaaldrich.com

Oven Program: A temperature ramp is generally used, for example, starting at 40 °C and increasing to 230 °C at a rate of 4 °C/min. sigmaaldrich.com

Carrier Gas: Helium is a common carrier gas. researchgate.netsigmaaldrich.com

Detector: A mass spectrometer, often an ion trap or quadrupole, is used for detection, scanning a mass-to-charge (m/z) range relevant for pyrazine fragments (e.g., m/z 30-350). sigmaaldrich.com

To overcome the limitations of mass spectral similarity, chemists frequently rely on gas chromatographic retention indices (RIs). nih.govresearchgate.net The Kovats retention index system converts retention times into system-independent constants by normalizing them to the retention times of adjacent n-alkanes. wikipedia.org This allows for the comparison of data across different laboratories and analytical systems. wikipedia.org

The differentiation of positional isomers is a critical application of retention indices. nih.gov Structurally similar compounds, such as the various diethyl-dimethylpyrazine isomers, will have nearly identical mass spectra but different retention indices due to subtle differences in their interaction with the GC column's stationary phase. researchgate.net By comparing the experimentally determined RI of an unknown peak to values in databases like the NIST WebBook or published literature, a more confident identification can be made. nih.govnist.gov For instance, studies have compiled and reported retention indices for dozens of alkylpyrazines on various stationary phases, which is an invaluable resource for isomer differentiation. nih.gov

Table 1: Example of Kovats Retention Indices for Select Pyrazine Isomers on Different Column Types Note: This table is illustrative. Specific RI values for this compound are not readily available in the searched literature, so related compounds are shown to demonstrate the principle.

CompoundKovats RI (Non-polar column)Kovats RI (Polar column)
2,3-Dimethylpyrazine (B1216465)9301268
2,5-Dimethylpyrazine (B89654)9261257
2,6-Dimethylpyrazine9301257
2-Ethyl-3,5-dimethylpyrazine (B18607)10791464

Data sourced from NIST WebBook and other literature to illustrate the concept of RI differentiation. nist.govnist.govnist.gov

For accurate quantification, especially of potent flavor and aroma compounds in complex food matrices, stable isotope dilution analysis (SIDA) is considered the gold standard. acs.orgnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. acs.orgtandfonline.com

Because the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and chromatographic analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the labeled standard is measured by GC-MS, allowing for highly accurate and precise quantification that corrects for matrix effects and procedural losses. acs.orgnih.gov

The synthesis of deuterium-labeled alkylpyrazines, including 2,3-diethyl-5-[²H₃]-methylpyrazine, has been developed specifically for use in SIDA to quantify their unlabeled counterparts in food products. acs.org This approach has demonstrated excellent precision and accuracy for the analysis of alkylpyrazines. acs.org

While GC-MS is prevalent, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful alternative, particularly for analyzing pyrazines in liquid samples without extensive sample preparation. nih.govnih.gov UPLC utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov

Coupling UPLC with a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive trace analysis. nih.govdoaj.org In this technique, a specific precursor ion for the analyte of interest is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances selectivity.

A UPLC-MS/MS method has been successfully developed for the direct injection and quantification of 16 different pyrazines in Chinese Baijiu, including 2,3-diethyl-5-methylpyrazine. nih.gov This demonstrates the technique's suitability for the trace analysis of alkylpyrazines. For 2,3-diethyl-5-methylpyrazine, the precursor ion [M+H]⁺ at m/z 150.8 was selected and fragmented, with the transition to the product ion at m/z 136.0 used for quantification and the transition to m/z 122.5 used for confirmation. nih.gov

Table 2: UPLC-MS/MS Parameters for the Analysis of 2,3-Diethyl-5-methylpyrazine

ParameterValueReference
Precursor Ion (m/z)150.8 nih.gov
Product Ion (Quantification, m/z)136.0 nih.gov
Product Ion (Confirmation, m/z)122.5 nih.gov
ColumnBEH C18 (100 × 2.1 mm, 1.7 µm) nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Optical Spectroscopic Techniques for Structural Elucidation

Optical spectroscopy provides complementary information to mass spectrometry by probing the electronic structure and functional groups of a molecule.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic heterocyclic molecules like pyrazine and its derivatives, two main types of electronic transitions are observed: n→π* and π→π*. montana.edu

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions.

n→π transitions* involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π→π* transitions.

The solvent environment can cause shifts in the absorption maxima. A "blue shift" (hypsochromic shift) to a shorter wavelength is often characteristic of n→π* transitions in polar solvents, while a "red shift" (bathochromic shift) to a longer wavelength is more typical for π→π* transitions. montana.edu

Studies on various alkylpyrazines have shown that the addition of these compounds to protein solutions can induce changes in the UV absorption spectra, indicating interactions and conformational changes in the protein. nih.gov For pyrazine itself, distinct absorption bands are observed in the near-UV region. montana.edu While a specific spectrum for this compound is not detailed in the provided search results, it is expected to exhibit characteristic n→π* and π→π* absorption bands, with the exact wavelengths influenced by the alkyl substitution pattern on the pyrazine ring. montana.edunih.gov

Table 3: General Characteristics of Electronic Transitions in Pyrazines

Transition TypeDescriptionExpected Spectral RegionSolvent Effect (Polar Solvent)
n→πPromotion of a non-bonding electron (N lone pair) to a π anti-bonding orbital.Longer wavelength (near UV)Blue Shift (Hypsochromic)
π→πPromotion of an electron from a π bonding orbital to a π anti-bonding orbital.Shorter wavelength (UV)Red Shift (Bathochromic)

This table is based on general principles of pyrazine spectroscopy. montana.edu

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry and conformational aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral. In the case of this compound, the molecule itself is achiral and therefore would not exhibit a CD spectrum.

The introduction of chiral centers or the presence of the molecule in a chiral environment would be necessary to induce CD signals. Conformational analysis of the ethyl and methyl groups on the pyrazine ring could theoretically be studied if the molecule were to be derivatized with a chiral auxiliary or complexed with a chiral host. However, a thorough search of scientific literature and chemical databases did not yield any studies that have undertaken such an analysis for this compound. Consequently, no experimental or theoretical CD spectroscopic data for this specific compound is currently available to be presented.

Fluorescence Spectroscopy in Molecular Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to study the electronic structure of molecules and their interactions with other substances. This technique relies on the emission of light from a molecule after it has absorbed light. The fluorescence properties, such as the emission wavelength and quantum yield, can be significantly altered upon interaction with other molecules, providing insights into binding events and molecular environments.

Pyrazine and its derivatives are known to exhibit fluorescence, although the quantum yields can be low. Studies on the fluorescence of this compound and its application in molecular interaction studies are not found in the current body of scientific literature. While it is plausible that this compound could be used as a fluorescent probe in various studies, no such research has been published. Therefore, no data on its fluorescence spectrum, quantum yield, or its use in molecular interaction studies can be provided.

Computational Chemistry and Molecular Modeling of Pyrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrazine (B50134) systems, these computational methods provide insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to perform geometry optimization, starting from a plausible initial structure. This process determines the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For 2,3-Diethyl-5,6-dimethylpyrazine, such calculations would elucidate the spatial arrangement of the ethyl and methyl groups attached to the pyrazine ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that indicates the molecule's chemical stability and reactivity.

For pyrazine derivatives, DFT calculations are used to compute the energies and visualize the spatial distribution of these orbitals. rsc.org In a typical pyrazine, the HOMO is often a π-orbital distributed over the ring, while the LUMO is a π*-orbital. The substitution pattern with alkyl groups, such as in this compound, would influence the energies of these orbitals. The electron-donating nature of the ethyl and methyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyrazine. This, in turn, suggests a higher reactivity.

Table 1: Illustrative HOMO-LUMO Energies for a Hypothetical Pyrazine System

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is illustrative and does not represent actual calculated values for this compound.

The electron density distribution provides a comprehensive picture of how electrons are arranged in a molecule. DFT can be used to calculate and visualize the electron density, highlighting regions that are electron-rich or electron-poor. For pyrazine, the nitrogen atoms are regions of higher electron density due to their electronegativity.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to study the electronic excited states of the molecule. rsc.org This method can predict the energies of electronic transitions, which correspond to the absorption of light. Upon excitation, the electron density distribution of the molecule changes. For instance, in a π-π* transition, an electron is promoted from a bonding π orbital to an antibonding π* orbital, leading to a redistribution of electron density. Understanding these changes is crucial for applications in photochemistry and materials science. Studies on pyrazine itself have shown that ultrafast internal conversion from the S2(ππ) to the S1(nπ) state is a key photophysical process. mdpi.com

Conformational Analysis and Tautomerism Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the rotation of the ethyl and methyl groups can lead to different conformers with varying energies. Computational methods can be used to map the potential energy surface as a function of the dihedral angles of these substituent groups to identify the most stable conformers.

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. While pyrazine itself is aromatic and does not exhibit significant tautomerism, substituted pyrazines, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms. For this compound, which consists of alkyl substituents, significant tautomerism is not expected.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

Development of Predictive Models for Structure-Property Relationships

The development of QSAR models for pyrazine derivatives has been a subject of research, particularly in the context of their flavor and fragrance properties. imist.maijournalse.org These studies typically involve a set of pyrazine compounds with known activities (e.g., odor thresholds). For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates the descriptors with the observed activity. imist.ma Although no specific QSAR models for this compound have been detailed in the literature, it could be included in a training set for developing a broader QSAR model for alkylpyrazines. The descriptors for this compound would be calculated, and the model could then be used to predict its properties.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazines

Descriptor TypeExample Descriptor
ConstitutionalMolecular Weight
TopologicalWiener Index
Quantum ChemicalHOMO Energy
Quantum ChemicalLUMO Energy
Quantum ChemicalDipole Moment

Such predictive models are valuable for designing new pyrazine derivatives with desired properties, such as specific flavors or aromas, without the need for extensive experimental synthesis and testing.

Influence of Molecular Descriptors on Pyrazine Analogues

The biological activity and physicochemical properties of pyrazine analogues are significantly influenced by various molecular descriptors. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating these relationships. Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov

Key molecular descriptors influencing the properties of pyrazine analogues include:

Electronic Descriptors: The distribution of electrons in a molecule is crucial for its reactivity and interaction with other molecules. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are often correlated with the inhibition efficiency of pyrazine derivatives. science.gov The push-pull electron abilities of substituent groups can affect the electronic spectrum and hyperpolarizability of pyrazine derivatives. science.gov As the push-pull character of substituents or the length of conjugated chains increases, the HOMO-LUMO energy gap tends to decrease, leading to a redshift in the electronic absorption bands and increased second hyperpolarizability. science.gov

Topological Descriptors: These descriptors are derived from the two-dimensional representation of a molecule and describe its size, shape, and branching. They are important for understanding how the molecule fits into a biological target, such as the active site of an enzyme. nih.gov

Geometrical Descriptors: These are based on the three-dimensional structure of the molecule and provide information about its shape and surface area. nih.gov For instance, the planarity of the pyrazine ring can be substantially deformed upon interaction with other molecules, such as iron, which affects the interaction energy. science.gov

Charge-Related and Semi-Empirical Descriptors: The distribution of partial charges on the atoms of a molecule influences its electrostatic interactions. For example, in a study of pyrazine-triazole conjugates, the maximum bond order of a carbon atom, a semi-empirical descriptor, was found to have a negative correlation with antiviral activity. nih.gov

In a QSAR study on pyrazine-based compounds with antiviral properties against SARS-CoV-2, several descriptors were identified as significant. nih.gov The study utilized CODESSA-Pro software to calculate a wide range of descriptors, including constitutional, topological, geometrical, charge-related, semi-empirical, and thermodynamic descriptors. nih.gov This analysis helps in understanding the structure-activity relationship (SAR) and in designing more potent analogues. For example, the presence of a p-methoxyphenyl system was found to be more favorable for antiviral activity than a p-fluorophenyl ring. nih.gov

The lipophilicity, often expressed as Log P, and the topological polar surface area (TPSA) are other critical descriptors that influence the pharmacokinetic properties of pyrazine analogues, such as their absorption and distribution in the body. mdpi.com

Descriptor TypeExamplesInfluence on Pyrazine Analogues
ElectronicHOMO, LUMO, HOMO-LUMO gapCorrelates with inhibition efficiency and affects electronic absorption spectra. science.gov
TopologicalConnectivity indicesDescribes molecular size and shape, important for binding to biological targets. nih.gov
GeometricalMolecular surface areaRelates to the 3D fit of the molecule in active sites. nih.gov
Charge-RelatedPartial atomic chargesGoverns electrostatic interactions with target molecules. nih.gov

Simulation of Reaction Pathways and Dynamics

Trajectory surface hopping (TSH) is a widely used computational method to simulate the dynamics of molecules in electronically excited states, particularly for studying photoinduced nonadiabatic processes. aip.orgnih.gov This approach is well-suited for understanding the ultrafast internal conversion processes in pyrazine and its analogues following photoexcitation. aip.orgacs.org In TSH simulations, the motion of the nuclei is treated classically on a potential energy surface corresponding to a specific electronic state. acs.org The electronic structure and the forces acting on the nuclei are calculated "on-the-fly" using quantum mechanical methods. aip.org The trajectories can "hop" between different electronic potential energy surfaces, which allows for the simulation of nonadiabatic events like internal conversion. acs.org

Several TSH algorithms have been applied to study pyrazine, including Tully's fewest switches surface hopping (FSSH) and the Landau-Zener surface hopping (LZSH) algorithm. aip.orgnih.gov Studies have shown that for pyrazine, both FSSH and LZSH methods can accurately reproduce the electronic population dynamics observed in exact quantum dynamics calculations, especially when considering a model that includes the three lowest excited electronic states (B₃ᵤ(nπ), A₁ᵤ(nπ), and B₂ᵤ(ππ)) and the most relevant vibrational modes. aip.orgnih.gov These simulations have been crucial in understanding the ultrafast internal conversion from the initially photo-excited B₂ᵤ(ππ) state. aip.orgnih.gov

Key findings from TSH simulations of pyrazine include:

The diabatic populations obtained with both FSSH and LZSH methods are in good agreement with exact quantum results. aip.orgnih.gov

Fast population oscillations between the B₃ᵤ(nπ) and A₁ᵤ(nπ) states, driven by coherent dynamics in a specific vibrational mode (Q₈ₐ), are qualitatively reproduced by TSH methods. aip.orgnih.gov

Full-dimensional on-the-fly nonadiabatic dynamics simulations have confirmed that the internal conversion dynamics of pyrazine can be accurately represented by a reduced-dimensional model on the femtosecond timescale. aip.org

A computational protocol combining TSH with Dyson orbital and B-spline approaches has been developed to simulate time-resolved photoelectron signals, showing very good agreement with experimental data for the internal conversion in pyrazine. acs.org

These simulations provide a detailed picture of the complex interplay between electronic and nuclear motion that governs the photochemistry of pyrazine systems.

TSH MethodDescriptionApplication to Pyrazine
Fewest Switches Surface Hopping (FSSH)A probabilistic method where hopping between surfaces is determined at each time step. acs.orgWidely used to simulate the internal conversion dynamics of pyrazine, showing good agreement with quantum results. aip.orgnih.gov
Landau-Zener Surface Hopping (LZSH)Hopping probability is a function of the energy gap between adiabatic potential energy surfaces. acs.orgAlso provides accurate electronic population dynamics for pyrazine, comparable to FSSH. aip.orgnih.gov

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving pyrazines, offering insights that can be difficult to obtain through experiments alone. nih.gov Density Functional Theory (DFT) is a common method used to study the reaction pathways for the formation and transformation of pyrazine derivatives. researchgate.net

Computational studies have been employed to elucidate the mechanisms of various reactions, including:

Pyrazine Formation: The classical route for pyrazine synthesis involves the condensation of 1,2-diketones with 1,2-diamines. tandfonline.com Computational studies can model the reaction intermediates and transition states in this process. Another pathway involves the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by manganese pincer complexes, which has been investigated to understand the reaction mechanism. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol group, followed by condensation with the amine group and subsequent cyclization and aromatization. nih.gov

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions involving pyrazine precursors has been studied using quantum chemistry methods. nih.gov These studies can determine the most favorable reaction pathway and the role of catalysts by calculating the activation barriers for different routes. nih.gov

C-H Functionalization: The mechanism of iron-catalyzed C-H functionalization of pyrazines with organoboron agents has been investigated, providing insights into a robust method for creating substituted pyrazines. nih.gov

Formation from α-aminocarbonyl compounds: The main reaction pathways for the formation of pyrazine derivatives can start from the condensation of two α-aminocarbonyl compounds. researchgate.net

A study on the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) and hydrazine (B178648) using DFT revealed the crucial role of catalysts like water and methanol. researchgate.net The calculations showed that the reaction is exoergic and helped to identify stable hemiaminal intermediates, which were also observed experimentally. researchgate.net Such studies provide a detailed understanding of the reaction coordinates and the electronic changes that occur during bond formation. nih.gov

These computational approaches not only rationalize experimental observations but also guide the development of new synthetic methods and catalysts for the preparation of pyrazine-based compounds. nih.gov

Coordination Chemistry of Substituted Pyrazines and Metal Complexes

Ligand Properties and Coordination Modes

Substituted pyrazines are versatile ligands in coordination chemistry, primarily due to the presence of two nitrogen atoms in a six-membered aromatic ring. These nitrogen atoms act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers. The coordination behavior of these ligands is subtly influenced by the nature and position of the substituents on the pyrazine (B50134) ring.

Nitrogen Donor Atom Interactions with Metal Centers

The fundamental interaction in the coordination chemistry of pyrazines involves the donation of electron density from the nitrogen atoms to a metal ion. nih.gov This results in the formation of a coordinate covalent bond. Pyrazines can coordinate to a metal center in a monodentate fashion, where only one of the nitrogen atoms is involved in bonding. However, the presence of two nitrogen atoms allows for the formation of bridged structures where the pyrazine ligand links two metal centers. researchgate.netnih.gov

The geometry of the resulting complex is influenced by the preferred coordination geometry of the metal ion and the steric bulk of the ligands. For instance, in complexes with pyrazine and its derivatives, metal ions can exhibit various coordination geometries, including octahedral, square planar, and tetrahedral. researchgate.net

Steric and Electronic Effects of Alkyl Substituents on Coordination

The presence of alkyl substituents, such as methyl and ethyl groups, on the pyrazine ring has a significant impact on its coordination properties. These effects can be broadly categorized as steric and electronic.

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the pyrazine ring and, consequently, on the nitrogen atoms. nih.gov This enhanced basicity can lead to stronger metal-ligand bonds.

Steric Effects: The size of the alkyl groups can hinder the approach of the metal ion to the nitrogen donor atom, a phenomenon known as steric hindrance. researchgate.netacs.org This can influence the coordination mode of the pyrazine ligand. For example, bulky substituents may favor monodentate coordination over the formation of bridged polymeric structures. The interplay between steric and electronic effects ultimately determines the final structure and stability of the metal complex. acs.orgnih.gov

Bridging Ligand Architectures in Polymeric Networks

A key feature of pyrazine and its substituted derivatives is their ability to act as bridging ligands, connecting two or more metal centers to form coordination polymers. bohrium.commdpi.comtandfonline.compreprints.orgresearchgate.net These polymers can have one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures, depending on the coordination preferences of the metal ion and the nature of the pyrazine ligand and any co-ligands present. bohrium.commdpi.comtandfonline.compreprints.orgresearchgate.net

For example, pyrazine and its derivatives have been shown to form 1D chains with metal ions. mdpi.compreprints.orgresearchgate.net These chains can then be further linked into higher-dimensional networks through other interactions. The resulting coordination polymers can exhibit interesting properties, such as porosity, which can be exploited for gas storage and separation. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with substituted pyrazines is typically achieved by reacting a metal salt with the pyrazine ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

X-ray Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.comresearchgate.net This method has been extensively used to characterize the solid-state structures of metal complexes with substituted pyrazines. researchgate.netnih.govbohrium.commdpi.comtandfonline.compreprints.orgresearchgate.netnih.govnih.govrsc.org

Below is a table summarizing crystallographic data for some representative metal complexes with substituted pyrazines.

CompoundMetal IonPyrazine LigandCrystal SystemSpace GroupReference
{[Cu(pzydmH2)0.5(µ-Br)(Br)(H2O)]·H2O}nCu(II)pyrazine-2,5-diyldimethanol mdpi.com
{[Zn2(pzydmH2)(µ-Cl)(Cl)3(H2O)]·H2O}nZn(II)pyrazine-2,5-diyldimethanolMonoclinicP21/n preprints.org
[Cd(μ1,3-SCN−)2(μ1,6-L1)]nCd(II)2,5-dimethylpyrazine-1,4-dioxideTriclinicP-1 tandfonline.com
[Cu(pyz)3(NO3)2]Cu(II)pyrazineTriclinicP-1 researchgate.net
[Co(H2O)(pyz)(suc)]Co(II)pyrazineMonoclinicP21/c nih.gov

Solution-Phase Characterization Techniques

While X-ray crystallography provides a detailed picture of the solid-state structure, it is also important to characterize the behavior of these complexes in solution. Various spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Methods: Techniques such as UV-Vis, IR, and NMR spectroscopy can provide valuable information about the electronic structure and bonding within the complex. For example, changes in the vibrational frequencies of the pyrazine ring in the IR spectrum upon coordination can indicate the mode of binding. researchgate.net

Electrochemical Methods: Cyclic voltammetry and other electrochemical techniques can be used to study the redox properties of the metal complexes. rsc.org

The combination of solid-state and solution-phase characterization techniques provides a comprehensive understanding of the coordination chemistry of substituted pyrazines and their metal complexes.

Electronic and Magnetic Properties of Pyrazine-Metal Assemblies

The nature of the metal ion is a critical determinant of the electronic ground state of these materials. For instance, in the case of MCl2(pyrazine)2 coordination solids, a striking contrast is observed between different metal centers. nih.gov While VCl2(pyrazine)2, which contains V(II) metal centers and a neutral pyrazine ligand, behaves as an electrical insulator, the analogous TiCl2(pyrazine)2 exhibits remarkable metallic properties. nih.gov This is attributed to the presence of Ti(III) ions and a singly reduced pyrazine ligand, which induces strong metal-ligand covalency and electronic correlations. nih.gov This synergy results in TiCl2(pyrazine)2 displaying the highest room-temperature electronic conductivity (5.3 S cm⁻¹) for any metal-organic solid with octahedrally coordinated metal ions and exhibiting Pauli paramagnetism, which is consistent with a Fermi liquid state. nih.gov

Another example of redox-active coordination chemistry is found in CrCl2(pyz)2, which also contains reduced pyrazine ligands. This complex is a layered conductive magnet, reaching a conductivity of 32 mS cm⁻¹ at room temperature through a 2D hopping-based transport mechanism. berkeley.edu The combination of redox-active ligands with reducing paramagnetic metal ions is a promising strategy for creating tunable 2D materials that exhibit both long-range magnetic order and high electronic conductivity. berkeley.edu

The magnetic properties of pyrazine-metal assemblies are largely governed by superexchange interactions mediated by the bridging pyrazine ligand. The distance between the metal centers and the orientation of the magnetic orbitals with respect to the pyrazine ring are key factors. Many pyrazine-bridged copper(II) complexes, for example, exhibit antiferromagnetic coupling. In these systems, the pyrazine molecule can bridge two copper(II) ions, leading to one-dimensional chains, two-dimensional layers, or three-dimensional networks.

In pyrazine-bridged Cu(II) complexes, the strength of the magnetic exchange, quantified by the coupling constant J, is sensitive to the Cu-pz-Cu distance. tandfonline.com For instance, in two coordination polymers, Cu(pz)(L)2(H2O)22 (where L is a halo-substituted 4-pyridone), variable temperature magnetic measurements fit well with a uniform chain Heisenberg antiferromagnetic model, yielding J values of -10.74(4) K and -10.64(2) K. tandfonline.com Similarly, in halide-bridged Cu(pyrazine)2 perchlorate (B79767) layers, [Cu(pz)2X]ClO4, the Cu-pz-Cu superexchange strength (J) was found to be around 11 K, which is typical for pyrazine-bridged Cu(II) systems. clarku.edu

The magnetic behavior can be further tuned by the choice of ligands and the resulting crystal structure. For example, complexes with the formula Cu(pz)1.5(L)22 form copper(II)-based ladders where both the rung and rail bridges are pyrazine molecules. rsc.org This structure is proposed to approach an isotropic spin-ladder regime, where the magnetic exchange interactions along the rails (Jrail) and the rungs (Jrung) are nearly equal. rsc.org Computational studies on one such complex yielded values of Jrail = -4.04 cm⁻¹ and Jrung = -3.89 cm⁻¹, supporting the isolated isotropic spin-ladder model. rsc.org

The electronic spectra of these complexes provide valuable insights into their bonding and structure. For ruthenium(III) complexes with various pyrazine derivatives, the ligand field parameters, such as the splitting parameter (Δ₀), the Racah parameter of interelectronic repulsion (B), and the nephelauxetic parameter (β), have been calculated from UV-Vis spectra. rsc.orgrsc.org These parameters confirm an octahedral geometry around the Ru(III) ion and indicate that the pyrazine derivatives are coordinated through nitrogen donor atoms. rsc.orgrsc.org

Table 1: Electronic Properties of Selected Pyrazine-Metal Complexes

Compound Metal Ion Conductivity (S cm⁻¹) at RT Electronic Behavior Reference
TiCl₂(pyrazine)₂ Ti(III) 5.3 Correlated Metal nih.gov
VCl₂(pyrazine)₂ V(II) N/A Insulator nih.gov
CrCl₂(pyrazine)₂ Cr(II)/Cr(III) 0.032 Conductive Magnet berkeley.edu

Table 2: Magnetic Properties of Selected Pyrazine-Bridged Copper(II) Complexes

Compound Magnetic Model J (K) g-factor Reference
Cu(pz)(2-Cl-4-pyridone)₂(H₂O)₂₂ Uniform Chain AF -10.74(4) N/A tandfonline.com
Cu(pz)(2-Br-4-pyridone)₂(H₂O)₂₂ Uniform Chain AF -10.64(2) N/A tandfonline.com
VCl₂(pyrazine)₂ Square Net AF -28.2(5) 2.10(5) nih.gov
[Cu(pz)₂Cl]ClO₄ 2D-QHAF 11.20(2) N/A clarku.edu
[Cu(pz)₂Br]ClO₄ 2D-QHAF 11.14(2) N/A clarku.edu

AF = Antiferromagnetic; 2D-QHAF = 2D Quantum Heisenberg Antiferromagnet

Table 3: Ligand Field Parameters for Selected Ru(III)-Pyrazine Derivative Complexes

Complex Δ₀ (cm⁻¹) B (cm⁻¹) β Reference
[RuCl(PTCA)₂(OH₂)Cl₂] 28,631 616 0.64 rsc.org
[RuCl(PAOX)₂(OH₂)Cl₂] 27,631 691 0.72 rsc.org
[RuCl₂(ABMAP)₂Cl] 28,348 631 0.66 rsc.org
[RuCl(DPP)(OH₂)₃Cl] N/A N/A N/A scispace.com

PTCA = pyrazine-2-thiocarboxamide, PAOX = pyrazine-2-amidoxime, ABMAP = 2-amino-5-bromo-3-(methylamino)pyrazine, DPP = 2,3-bis(2-pyridyl)pyrazine

Environmental Occurrence, Fate, and Biotransformation of Alkylpyrazines

Natural and Anthropogenic Occurrence Pathways

The presence of 2,3-Diethyl-5,6-dimethylpyrazine and related alkylpyrazines in the environment is a result of both natural biological processes and anthropogenic activities, primarily cooking and food processing. wikipedia.orgresearchgate.net

While direct studies on the formation of this compound in soil and water are limited, the primary mechanism for alkylpyrazine generation is well-established as the Maillard reaction. wikipedia.orgresearchgate.net This reaction is a form of non-enzymatic browning that occurs between amino acids and reducing sugars at elevated temperatures. researchgate.netresearchgate.net

In environmental contexts, these conditions can be met in settings such as soil or water bodies that receive waste from food processing industries. nih.govresearchgate.net The necessary precursors—amino acids and sugars from organic matter—can react under ambient or slightly elevated temperatures over time to form alkylpyrazines. researchgate.netnih.gov The specific amino acids and sugars present in the matrix influence the type and distribution of the resulting pyrazines. nih.gov Furthermore, pyrazines can be introduced into the environment through atmospheric deposition from industrial emissions, particularly from food and flavoring manufacturing facilities. researchgate.net The degradability of the compound is not fully known, but large or frequent spills may have hazardous effects on the environment. synerzine.com

Alkylpyrazines, including isomers like 2-ethyl-3,5-dimethylpyrazine (B18607), are well-documented as metabolites in various biological systems, from microorganisms to insects. researchgate.netnih.gov They are produced during fermentation and other metabolic processes. researchgate.netresearchgate.net

Several bacterial species are known to synthesize these compounds. Notably, Bacillus subtilis has been identified as a producer of 2-ethyl-3,5(3,6)-dimethylpyrazine (EDMPs) from precursors such as L-threonine, alanine (B10760859), and D-glucose. researchgate.net The biosynthesis pathway involves the formation of key intermediates like aminoacetone and 2,3-pentanedione (B165514), which then condense to form the pyrazine (B50134) ring. researchgate.net Other bacteria, including Corynebacterium glutamicum and Flavobacterium, have also been reported to produce 2-ethyl-3,5-dimethylpyrazine. nih.gov In some cases, these compounds serve critical biological functions; for instance, 2-ethyl-3,6-dimethylpyrazine has been identified as an alarm pheromone for fire ants. acs.org

The natural occurrence of these pyrazines is also prominent in a variety of thermally processed foods, where they contribute nutty, roasted, and cocoa-like aromas. sigmaaldrich.comnih.gov They are found in coffee, cocoa, roasted mutton, and certain cheeses. sigmaaldrich.com

Microbial Degradation Processes

Despite the stability of the pyrazine ring, a number of microorganisms have evolved the capability to use alkylpyrazines as a source of carbon, nitrogen, and energy. researchgate.netresearchgate.netnih.gov

Researchers have successfully isolated and identified several bacterial strains capable of breaking down various alkylpyrazines. researchgate.net An enrichment culture technique is often employed, using a mineral salt medium supplemented with a specific pyrazine as the sole carbon and nitrogen source to select for competent degraders. researchgate.netbiorxiv.org

One of the most relevant identified organisms is Rhodococcus erythropolis strain DP-45, which was isolated from a fishmeal processing plant's waste gas treatment system. nih.gov This strain is capable of growing on 2-ethyl-5(6)-dimethylpyrazine (a mixture containing related isomers) as its only source of carbon and nitrogen. nih.gov Other bacteria identified as pyrazine-degraders from environmental samples like wastewater and cow dung include species from the genera Bacillus, Flavobacterium, Corynebacterium, and Pseudomonas. researchgate.net

Below is a table of microorganisms identified for their role in the synthesis or degradation of relevant alkylpyrazines.

MicroorganismProcessPyrazine Compound(s)Reference
Bacillus subtilisSynthesis2-Ethyl-3,5(3,6)-dimethylpyrazine researchgate.net
Corynebacterium glutamicumSynthesis2-Ethyl-3,5-dimethylpyrazine nih.gov
Rhodococcus erythropolis DP-45Degradation2-Ethyl-5(6)-dimethylpyrazine nih.gov
Bacillus sp.DegradationPyrazine-2-carboxamide researchgate.net
Pseudomonas sp.DegradationPyrazine-2-carboxamide researchgate.net
Flavobacterium sp.DegradationPyrazine-2-carboxamide researchgate.net

The biodegradation of the stable pyrazine ring is a complex process that is not yet fully elucidated for all pyrazines. nih.govresearchgate.net However, studies on various pyrazines and related heterocyclic compounds have outlined a general mechanistic pathway. The process requires molecular oxygen and typically begins with an enzymatic attack that destabilizes the aromatic ring, leading to its eventual cleavage and mineralization into simpler inorganic compounds like ammonium. nih.govasm.org

For 2,5-dimethylpyrazine (B89654) degradation by Rhodococcus erythropolis, the process is accompanied by the accumulation of a hydroxylated intermediate (2-hydroxy-3,6-dimethylpyrazine) and the subsequent release of ammonium, which provides strong evidence of ring cleavage and mineralization. nih.gov In the degradation of pyridine (B92270), a related N-heterocycle, by Arthrobacter sp., the pathway involves an oxidative cleavage of the ring between a nitrogen and an adjacent carbon atom (the C-2 and C-3 positions) without prior hydroxylation. asm.org This leads to the formation of intermediates that are further processed into central metabolites like succinic acid. asm.org It is plausible that the degradation of this compound follows a similar oxidative pathway involving ring fission to allow the organism to access the carbon and nitrogen.

The initial and critical step in the aerobic biodegradation of many pyrazines is the enzymatic hydroxylation of the ring. nih.govresearchgate.netresearchgate.net This step introduces an oxygen atom, which reduces the stability of the aromatic system and facilitates subsequent cleavage. researchgate.net

The enzymes responsible for this initial attack are typically powerful oxidoreductases. nih.gov Studies on the degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis DP-45 suggest that the initial hydroxylation is catalyzed by either a flavin-dependent monooxygenase or a cytochrome P450-dependent monooxygenase. nih.gov These enzyme systems are known for their ability to hydroxylate a wide range of aromatic compounds. Following the initial hydroxylation, other enzymes, potentially including another cytochrome P450 enzyme, act on the hydroxylated intermediate to open the ring. nih.gov In the degradation of pyridine by Arthrobacter sp., the key enzyme is a two-component flavin-dependent monooxygenase system that directly catalyzes the oxidative cleavage of the ring. asm.org This highlights the central role of flavin-dependent enzymes in the catabolism of these N-heterocyclic compounds.

Abiotic Transformation Mechanisms in Environmental Systems

Alkylpyrazines, including this compound, can undergo several abiotic (non-biological) transformations when released into the environment. These processes are critical in determining the compound's persistence, fate, and potential impact on various ecosystems. The primary abiotic mechanisms are photolysis and oxidation, which are influenced by environmental conditions such as sunlight, the presence of reactive oxygen species, and the chemical matrix of the environmental compartment (e.g., water, soil, or air).

While biotic transformation is often the most significant removal pathway for many organic contaminants in the environment, abiotic processes, particularly photolysis, are crucial for compounds resistant to microbial degradation. snu.ac.krresearchgate.net The transformation of pyrazines in environmental systems is primarily dictated by photochemical reactions and oxidation. researchgate.netresearchgate.net

Photolysis (Photodegradation)

Photolysis is the degradation of a compound caused by the absorption of light energy. This process can occur through two main pathways:

Direct Photolysis: The pyrazine molecule itself absorbs a photon of solar radiation, leading to an excited state that can then undergo various reactions, such as isomerization, rearrangement, or cleavage. researchgate.net

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and transfer the energy to the pyrazine molecule or generate reactive species that then react with the pyrazine. researchgate.net

In aquatic systems, photolysis is a dominant abiotic loss process. researchgate.net Studies on the related compound pymetrozine, which also contains a heterocyclic ring, show that its photodegradation is significantly faster in water compared to on a wax surface, with half-lives of 0.9 hours in water versus 9.2 days on wax. smu.edu This highlights the critical role of the environmental medium in the speed of degradation. The mechanism for pymetrozine's degradation in water was identified as a two-step photoinduced hydrolysis initiated by the first singlet excited state of the molecule upon reaction with water molecules. smu.edu This suggests that similar photo-hydrolysis pathways could be relevant for alkylpyrazines like this compound in sunlit surface waters.

Oxidation

Oxidation is another key abiotic transformation pathway. In the environment, this often involves reactions with highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). snu.ac.kr Hydroxyl radicals are ubiquitous in the atmosphere and can be generated in water and soil through various photochemical processes. rsc.org

Alkylpyrazines are susceptible to oxidative degradation under aerobic conditions. researchgate.net The reaction pathways are believed to involve hydroxylation of the pyrazine ring and subsequent ring cleavage. researchgate.net The alkyl side chains of the pyrazine ring, such as the ethyl and methyl groups on this compound, are also potential sites for oxidative attack. For instance, the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine is known to be oxidized in rats at its aliphatic side-chain to form carboxylic acid derivatives. nih.gov While this is a biological process, it indicates the reactivity of the alkyl groups to oxidation.

Advanced Oxidation Processes (AOPs), which are used in water treatment, rely on the generation of powerful oxidants like hydroxyl radicals to decompose organic pollutants. researchgate.net The effectiveness of AOPs in removing some pyrazines from drinking water confirms their susceptibility to this degradation pathway. researchgate.netnih.gov

The table below summarizes the key abiotic transformation mechanisms and influencing factors relevant to alkylpyrazines.

Table 1: Summary of Abiotic Transformation Mechanisms for Alkylpyrazines

Transformation MechanismDescriptionKey Reactants/ConditionsPotential ProductsEnvironmental Relevance
Direct Photolysis The compound directly absorbs solar radiation, leading to its decomposition.Sunlight (UV-A and UV-B)Isomers, smaller organic moleculesHigh in sunlit surface waters and on surfaces exposed to light. researchgate.net
Indirect Photolysis Photosensitizers (e.g., dissolved organic matter) absorb light and mediate the degradation of the compound.Sunlight, PhotosensitizersOxidized or hydroxylated pyrazinesImportant in natural waters rich in organic matter. researchgate.net
Oxidation by Hydroxyl Radical (•OH) Reaction with highly reactive •OH radicals, a powerful environmental oxidant.•OH radicals, OxygenHydroxylated pyrazines, ring-cleavage products, carboxylic acidsA primary degradation pathway in the atmosphere and in aquatic systems where •OH is photochemically generated. snu.ac.krresearchgate.netrsc.org
Hydrolysis Reaction with water leading to the cleavage of chemical bonds.Water, may be acid/base catalyzedGenerally slow for stable aromatic rings unless photo-induced. snu.ac.krresearchgate.netLow for the pyrazine ring itself under typical environmental pH, but photo-hydrolysis can be significant. snu.ac.krsmu.edu

Based on a thorough review of the available scientific literature, there is no specific information regarding the application of the chemical compound This compound in the field of advanced materials science, as outlined in the requested article structure.

The search results consistently indicate that the primary application and area of research for this compound and its isomers is as a flavor and aroma agent in the food industry. Studies focus on its organoleptic properties, natural occurrence in cooked foods, and safety assessments for consumption.

Conversely, research into pyrazine-based materials for applications such as low-bandgap polymers, photovoltaic devices, and functional materials with tailored optical and electrical properties focuses on other, more complex pyrazine derivatives. These typically involve fused ring systems (like thieno[3,4-b]pyrazine) or pyrazine structures with specific functional groups designed for polymerization or charge transport.

Therefore, it is not possible to provide a scientifically accurate article on the "Emerging Applications in Advanced Materials Science" for the specific compound this compound based on the current body of scientific and technical information.

Future Research Directions and Unresolved Challenges

Advanced Synthesis Strategies for Complex Alkylpyrazine Isomers

The synthesis of polysubstituted pyrazines, particularly those with a specific arrangement of different alkyl groups like 2,3-Diethyl-5,6-dimethylpyrazine, presents a considerable challenge for organic chemists. nih.govacs.org Current methods often result in mixtures of isomers that are difficult to separate, or they require harsh reaction conditions and expensive starting materials. google.com

Future research will likely focus on developing more regioselective and efficient synthetic routes. One promising avenue is the application of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to build the pyrazine (B50134) core with precise control over the substituent placement. mdpi.com For instance, the use of directed ortho-metalation reactions has shown potential for the functionalization of the pyrazine ring. acs.org Additionally, exploring novel disconnections and building blocks derived from readily available and renewable resources, such as amino acids, could provide more sustainable and cost-effective synthetic pathways. maastrichtuniversity.nl The development of one-pot or domino reactions that can construct the complex pyrazine skeleton in a single, efficient sequence is another key area of interest. acs.org

A significant hurdle in the synthesis of complex alkylpyrazines is the lack of robust methods for introducing different alkyl groups at specific positions. Overcoming this will require the design of new protecting group strategies and the discovery of novel reagents that can differentiate between the various reactive sites on the pyrazine precursor. The table below summarizes some of the challenges and potential future approaches in the synthesis of complex alkylpyrazines.

Table 1: Challenges and Future Directions in Complex Alkylpyrazine Synthesis

ChallengeFuture Research Direction
Poor regioselectivity leading to isomeric mixturesDevelopment of site-selective catalytic methods (e.g., C-H activation).
Harsh reaction conditions (high temperatures, strong acids/bases)Exploration of milder reaction conditions using advanced catalysts.
Limited availability and high cost of starting materialsUtilization of bio-based starting materials like amino acids. maastrichtuniversity.nl
Difficult separation of isomersDevelopment of more efficient purification techniques and isomer-specific synthetic routes.
Lack of methods for controlled polysubstitutionDesign of novel protecting group strategies and regioselective reagents.

Elucidation of Detailed Biosynthetic and Degradation Pathways

The natural occurrence of a wide variety of alkylpyrazines in fermented foods and other biological systems suggests the existence of sophisticated biosynthetic machinery in microorganisms. nih.govresearchgate.net While the biosynthesis of simpler pyrazines like 2,5-dimethylpyrazine (B89654) from precursors such as L-threonine is becoming better understood, the pathways leading to more complex isomers like this compound remain largely uncharacterized. mdpi.comnih.gov

A key challenge is to identify the specific enzymes and metabolic routes responsible for the formation of the diethyl and dimethyl substitutions on the pyrazine ring. It is hypothesized that various amino acids and their metabolites serve as the building blocks for the pyrazine core and its side chains. mdpi.com Future research will likely involve a combination of genomics, proteomics, and metabolomics to identify the genes and enzymes involved in pyrazine biosynthesis in various microorganisms. Isotope labeling studies will also be crucial for tracing the metabolic fate of precursors and elucidating the intricate reaction mechanisms. A deeper understanding of these pathways could pave the way for the biotechnological production of specific pyrazine isomers, offering a "natural" and sustainable alternative to chemical synthesis. tuwien.ac.at

Conversely, the degradation of pyrazines in the environment is another area with significant knowledge gaps. nih.gov While some bacteria have been shown to degrade pyrazines, the enzymatic and metabolic pathways involved in the cleavage of the stable pyrazine ring are not well understood. nih.govnih.gov For complex, heavily substituted pyrazines, the persistence and potential environmental fate are largely unknown. mdpi.com Future research should focus on isolating and characterizing microorganisms capable of degrading these compounds and identifying the key enzymes and metabolic intermediates. This knowledge is essential for assessing the environmental impact of these compounds and for developing potential bioremediation strategies.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique electronic properties of the pyrazine ring, being an electron-deficient aromatic system, make it an attractive building block for novel functional materials. acs.orgrsc.org The incorporation of pyrazine units into polymers can lead to materials with interesting optical, electronic, and thermal properties. acs.orgmaastrichtuniversity.nlacs.org For a molecule like this compound, the specific substitution pattern could influence the packing of the molecules in the solid state and, consequently, the bulk properties of the resulting materials.

Future interdisciplinary research at the interface of chemistry and materials science could explore the use of complex alkylpyrazines as monomers for the synthesis of new polymers and coordination compounds. nih.gov The electron-withdrawing nature of the pyrazine ring can be tuned by the number and type of alkyl substituents, offering a way to fine-tune the electronic properties of the resulting materials for applications in areas such as organic electronics, sensors, and catalysis. rsc.org For example, pyrazine-containing polymers have been investigated for use in organic light-emitting diodes (OLEDs) and as n-type (electron-transporting) materials in organic solar cells. rsc.org

The table below outlines potential research avenues for this compound in materials science.

Table 2: Potential Materials Science Applications for this compound

Application AreaResearch Focus
Organic ElectronicsSynthesis of pyrazine-based polymers and investigation of their charge transport properties. rsc.org
SensorsDevelopment of pyrazine-containing materials for the selective detection of analytes.
CatalysisUse as ligands for the preparation of novel metal-organic frameworks (MOFs) or coordination polymers with catalytic activity. nih.gov
Polymer ChemistryInvestigation of the impact of the specific substitution pattern on the thermal and mechanical properties of pyrazine-based polymers. maastrichtuniversity.nlacs.org

Development of Novel Analytical Techniques for Structural and Mechanistic Investigations

A significant challenge in the study of complex alkylpyrazines is the difficulty in separating and identifying closely related isomers. vscht.cznih.gov Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) may not always provide sufficient resolution to distinguish between isomers like this compound and its other diethyl-dimethylpyrazine counterparts. vscht.cz

Therefore, there is a pressing need for the development of more advanced analytical methods. This includes the exploration of multidimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) to enhance separation and provide more definitive structural information. vscht.cz Furthermore, the use of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, including advanced 2D NMR experiments, is crucial for unambiguous structure elucidation. bendola.com The application of theoretical calculations, such as density functional theory (DFT), can also aid in predicting the spectroscopic properties of different isomers and assist in their identification. bendola.comacs.org

For mechanistic investigations, techniques that can probe reaction intermediates and transition states will be invaluable. This could involve the use of in-situ spectroscopic methods to monitor reactions in real-time or the application of advanced mass spectrometry techniques to identify transient species. A deeper understanding of the reaction mechanisms will be critical for optimizing both the chemical synthesis and the biosynthetic production of specific pyrazine isomers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-diethyl-5,6-dimethylpyrazine, and how do reaction conditions influence isomer formation?

  • Methodological Answer : The compound is synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione, yielding isomeric 2-ethyl-3,5/6-dimethyl-5,6-dihydropyrazine intermediates. These intermediates are dehydrogenated to form the final pyrazines. Reaction temperature, catalyst choice (e.g., Pd/C), and solvent polarity critically influence isomer ratios (e.g., 2-ethyl-3,5- vs. 3,6-dimethyl isomers). Purity is validated using HRGC-MS and NMR, though low yields (e.g., 23%) and isomer co-elution complicate characterization .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • Mass spectrometry (MS) : Base peaks at m/z = 135 (100%) and 136 (75%) confirm molecular fragmentation patterns.
  • Isotopic analysis : δ<sup>15</sup>NAIR and δ<sup>2</sup>HV-SMOW values distinguish synthetic vs. natural origins (e.g., synthetic δ<sup>15</sup>N ranges from -5.5‰ to -0.6‰ vs. natural near 0‰) .
  • Chromatography : HRGC-IRMS resolves isomers when coupled with reference standards .

Q. What preliminary biological activities have been reported for dihydropyrazine derivatives like this compound?

  • Methodological Answer : Agarose gel electrophoresis using plasmid pBR322 DNA reveals strand-breaking activity, enhanced by Cu<sup>2+</sup> via radical generation. Apoptosis is confirmed via detection of cleaved PARP and SAPK/JNK proteins in HepG2 cells. Activity correlates with methyl group substitution on the dihydropyrazine skeleton .

Advanced Research Questions

Q. What mechanisms explain the DNA strand-breaking activity of this compound in vitro and in vivo?

  • Methodological Answer : Radical generation (e.g., hydroxyl radicals via Fenton-like reactions with Cu<sup>2+</sup>) induces single-strand breaks. In vivo biodistribution studies using <sup>14</sup>C-labeled compound in mice show accumulation in the brain, spinal cord, and thymus, correlating with organ-specific toxicity. Autoradiography and LC-MS/MS quantify tissue-specific uptake and metabolite formation .

Q. How does isotopic profiling (δ<sup>13</sup>C, δ<sup>15</sup>N, δ<sup>2</sup>H) differentiate synthetic and biosynthetic origins of this compound?

  • Methodological Answer : Synthetic routes using petrochemical precursors yield depleted δ<sup>15</sup>N (-5.5‰ to -0.6‰) and δ<sup>2</sup>H (-143‰) values. Biosynthesis by Bacillus subtilis from L-threonine and D-glucose produces enriched δ<sup>15</sup>N near 0‰. Multi-element isotope analysis (HRGC-IRMS) with PCA distinguishes origins, critical for authenticity studies in food chemistry .

Q. What role do intermediates like 2,3-pentanedione and aminoacetone play in the biosynthesis of this compound?

  • Methodological Answer : Isotope-labeled <sup>13</sup>C-L-threonine and D-glucose tracer studies in Bacillus subtilis confirm aminoacetone (from threonine degradation) and 2,3-pentanedione (from glucose metabolism) as precursors. Condensation of these intermediates forms the pyrazine ring, validated via LC-MS detection of labeled intermediates .

Q. How do structural modifications (e.g., ethyl/methyl substitution) affect the bioactivity and stability of this compound?

  • Methodological Answer : Comparative studies using analogs (e.g., 2,3-dihydro-5,6-dimethylpyrazine vs. tetramethyl derivatives) show methyl groups enhance DNA cleavage activity by stabilizing radical intermediates. Ethyl groups improve lipid solubility, increasing blood-brain barrier penetration. Stability is assessed via accelerated degradation studies under varying pH and temperature .

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